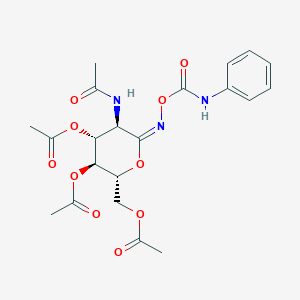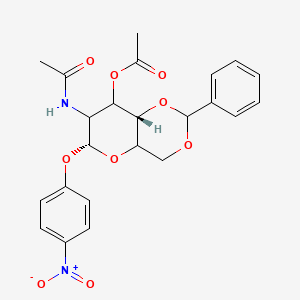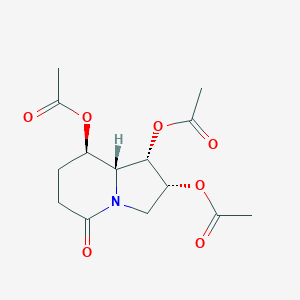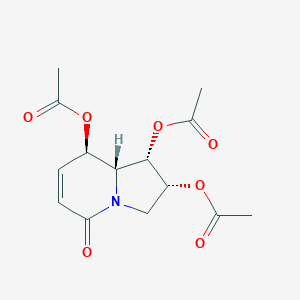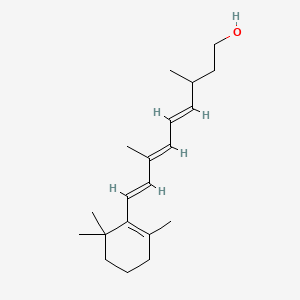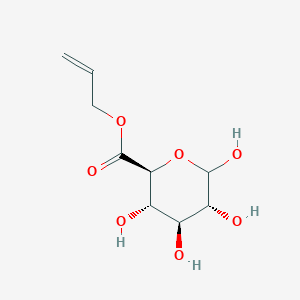
Allyl D-Glucuronate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Allyl D-Glucuronate involves several key steps, beginning with the selective protection of primary alcohol in glucose, followed by acetylation, oxidation, and reaction with allyl bromide to produce the desired glucuronic acid derivative. A notable method describes synthesizing allyl-[13C6]-glucuronate from α-D-[13C6]-glucose in a process that includes selective alcohol protection, oxidation, and reaction with allyl bromide (Latli et al., 2011). Another approach involves using allyl 2,3,4-tri-(O-allyloxycarbonyl)-D-glucuronate mediated by 1-chloro-N,N,2-trimethyl-1-propenylamine to synthesize β-acyl glucuronides, showcasing the versatility in creating glucuronic acid derivatives (Nagao et al., 2016).
Molecular Structure Analysis
The molecular structure of Allyl D-Glucuronate is characterized by the presence of an allyl group attached to the glucuronic acid structure. This structural modification is essential for its reactivity and properties. Studies on the interaction between D-glucuronic acid and various metal ions provide insights into the structural aspects of glucuronate derivatives, indicating how the glucuronic moiety interacts with metals (Tajmir-Riahi, 1986).
Chemical Reactions and Properties
Allyl D-Glucuronate participates in various chemical reactions, including esterification and conjugate addition, due to the presence of the allyl group. For instance, the synthesis of β-acyl glucuronides showcases the chemical reactivity of allyl glucuronate derivatives through selective acylation and deprotection processes (Perrie et al., 2005). The Petasis Borono-Mannich reaction and allylation of carbonyl compounds further illustrate the diverse chemical reactions involving allyl glucuronate derivatives (Selander et al., 2007).
Applications De Recherche Scientifique
Biocatalysis
- Field : Microbiology and Biotechnology .
- Application : D-glucuronic acid is produced by biocatalysis, which has become a promising alternative method because of its high efficiency and environmental friendliness .
- Methods : Different production methods of D-glucuronic acid include single enzyme catalysis, multi-enzyme cascade, whole cell catalysis and co-culture, as well as the intervention of some special catalysts .
- Results : The production of D-glucuronic acid by biocatalysis can meet the growing market demand .
Cosmetics
- Field : Cosmetic Science .
- Application : Hyaluronic acid, a linear polysaccharide composed of alternately linking N-acetyl-D-glucosamine and D-glucuronic acid, has excellent moisturizing properties and biocompatibility .
- Methods : Hyaluronic acid is found mainly in connective tissue, skin, cartilage and eyeball of the human body. It can absorb and lock in moisture .
- Results : Each gram of hyaluronic acid can absorb at least 1000 ml of water, keeping the skin moist .
Medical Treatment of Liver Diseases
- Field : Medical Science .
- Application : D-glucuronic acid has anti-inflammatory and antibacterial effects, which has important applications in the medical treatment of liver diseases .
- Methods : D-glucuronic acid and its derivatives can combine with endogenous and exogenous toxic substances such as phenol and hydroxyl and amino and alcohol groups in the liver to produce uronic acid substances .
- Results : This increases the water solubility of these substances and promotes their excretion through renal urine or sweat .
Sure, here are some more applications of D-glucuronic acid, which Allyl D-Glucuronate is used in its synthesis :
Catalysts
- Field : Chemical Engineering .
- Application : Some catalysts, such as microwave-assisted solid acid catalysts, can also efficiently produce D-glucuronic acid .
- Methods : The use of these catalysts in the production process .
- Results : The efficiency reached 87%, which is a significant improvement compared to 34.05% and 33.63% of the control group .
Natural Product Synthesis
- Field : Organic Chemistry .
- Application : Allyl–allyl cross-coupling strategy has been applied in stereoselective total syntheses of a number of complex natural products .
- Methods : Catalysts derived from different metals, including Pd, Ni, Cu, Ir etc. are extensively studied and show excellent regio- and enantioselective control .
- Results : Major developments have been observed over the past decade in the allyl–allyl cross-coupling strategy, and the application of a new tool for regio-and enantioselective C–C bond formation to form the 1,5-diene has revolutionized synthetic chemistry .
Glycosides Synthesis
- Field : Biochemistry .
- Application : Glucuronate imidate donors showed to be more reactive, leading to better results .
- Methods : The use of GlcA derived glycosyl donors is often inefficient due to the destabilizing effect of the C-5 electron withdrawing group on the glycosidic bond forming event .
- Results : The use of glucuronate imidate donors has shown to improve the efficiency of glycoside synthesis .
Sure, here are some more applications of D-glucuronic acid, which Allyl D-Glucuronate is used in its synthesis :
Catalysts
- Field : Chemical Engineering .
- Application : Some catalysts, such as microwave-assisted solid acid catalysts, can also efficiently produce D-glucuronic acid .
- Methods : The use of these catalysts in the production process .
- Results : The efficiency reached 87%, which is a significant improvement compared to 34.05% and 33.63% of the control group .
Natural Product Synthesis
- Field : Organic Chemistry .
- Application : Allyl–allyl cross-coupling strategy has been applied in stereoselective total syntheses of a number of complex natural products .
- Methods : Catalysts derived from different metals, including Pd, Ni, Cu, Ir etc. are extensively studied and show excellent regio- and enantioselective control .
- Results : Major developments have been observed over the past decade in the allyl–allyl cross-coupling strategy, and the application of a new tool for regio-and enantioselective C–C bond formation to form the 1,5-diene has revolutionized synthetic chemistry .
Glycosides Synthesis
- Field : Biochemistry .
- Application : Glucuronate imidate donors showed to be more reactive, leading to better results .
- Methods : The use of GlcA derived glycosyl donors is often inefficient due to the destabilizing effect of the C-5 electron withdrawing group on the glycosidic bond forming event .
- Results : The use of glucuronate imidate donors has shown to improve the efficiency of glycoside synthesis .
Propriétés
IUPAC Name |
prop-2-enyl (2S,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O7/c1-2-3-15-9(14)7-5(11)4(10)6(12)8(13)16-7/h2,4-8,10-13H,1,3H2/t4-,5-,6+,7-,8?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPHSXHTCHCXAT-YTWDBIDXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1C(C(C(C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl D-Glucuronate | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



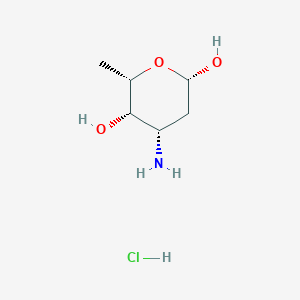

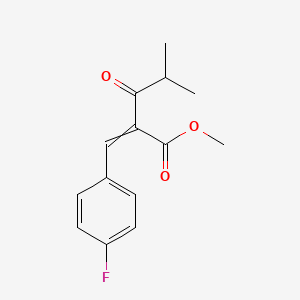
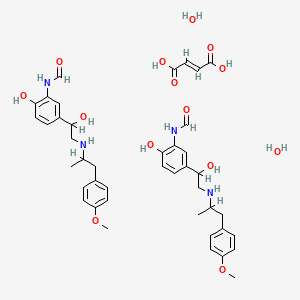
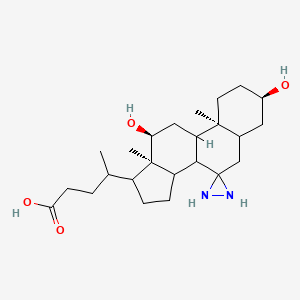
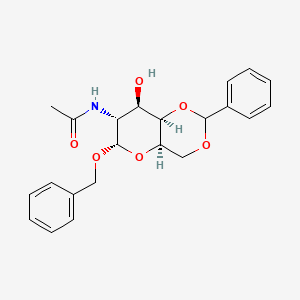
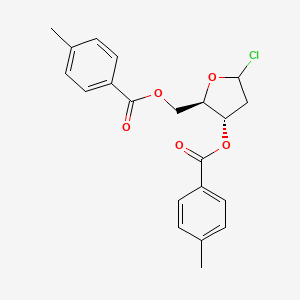
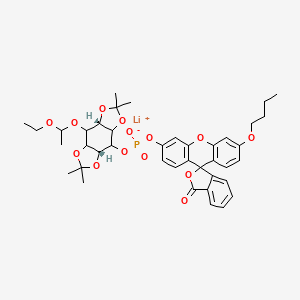
![(3aS,7aS)-2,2,6,6-Tetramethylhexahydro-2H,6H-benzo[1,2-d:4,5-d']bis[1,3]dioxole-4,8-diol](/img/structure/B1140339.png)
